molecular formula C15H22N4O B12265794 N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12265794
M. Wt: 274.36 g/mol
InChI Key: JWQQKPTZLNINMM-UHFFFAOYSA-N
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Description

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a piperidine ring substituted with a dimethylpyrimidine group and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the dimethylpyrimidine group, and finally the attachment of the cyclopropanecarboxamide moiety. Common reagents used in these reactions include pyrimidine derivatives, piperidine, and cyclopropanecarboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological processes, particularly those involving piperidine and pyrimidine derivatives.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine moieties may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide
  • N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-(2-methoxyethyl)-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropanecarboxamide moiety, in particular, may impart unique reactivity and interactions compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H22N4O/c1-10-8-11(2)17-15(16-10)19-7-3-4-13(9-19)18-14(20)12-5-6-12/h8,12-13H,3-7,9H2,1-2H3,(H,18,20)

InChI Key

JWQQKPTZLNINMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)NC(=O)C3CC3)C

Origin of Product

United States

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